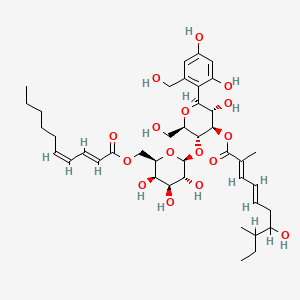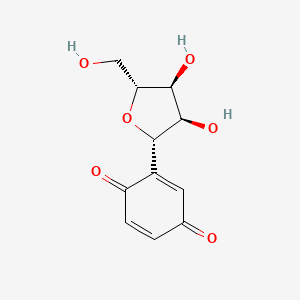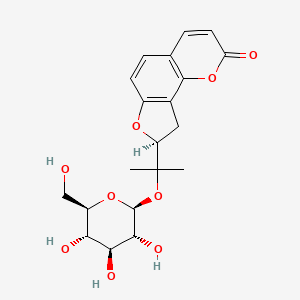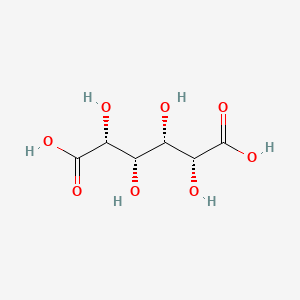
Butenolide peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butenolide peroxide is a natural product found in Plakortis with data available.
Applications De Recherche Scientifique
Biotechnological Applications
Butenolide peroxide and related compounds have shown promise in various biotechnological applications. Peroxidases, which are enzymes that catalyze the reduction of peroxides, have applications ranging from the paper industry, where they're used for biopulping and biobleaching, to wastewater bioremediation. They're also used in biosensors for the determination of various substances, including hydrogen peroxide and organic hydroperoxides (Regalado et al., 2004).
Detoxification and Bioremediation
The detoxification potential of peroxidase-catalyzed reactions, which could include compounds related to butenolide peroxide, was demonstrated in a study where peroxidase was used for the removal of phenolic compounds from lignocellulosic hydrolysates, improving the conditions for butanol fermentation by Clostridium beijerinckii (Cho et al., 2009).
Photocatalytic Applications
Several studies have explored the role of peroxides, including butenolide peroxide, in photocatalytic applications. These include the degradation of pollutants in water using UV/TiO2 processes and the understanding of the role of hydrogen peroxide in enhancing or inhibiting these photocatalytic processes (Chiou et al., 2008), (Kabir et al., 2006).
Agricultural Enhancements
Butenolide compounds have been identified as potential growth promoters in agriculture. One study highlighted the effects of smoke-water and butenolide on enhancing shoot and root elongation in rice seedlings, suggesting a potential role in promoting vigorous seedlings for crops (Kulkarni et al., 2006).
Toxicity Studies and Antifouling Applications
Some studies have also focused on the toxicity of butenolide compounds and their potential as antifouling agents. For instance, one study assessed the acute toxicity of butenolide in non-target organisms, providing insights into its safe use in antifouling applications (Zhang et al., 2011). Another study explored the effects of butenolide on larval behavior and histology in marine fouling organisms, shedding light on its potential use in marine biofouling prevention (Zhang et al., 2011).
Propriétés
Formule moléculaire |
C24H36O4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(3R,4aR,7aR)-3,4a-dimethyl-3-(10-phenyldecyl)-7,7a-dihydro-4H-furo[3,2-c][1,2]dioxin-6-one |
InChI |
InChI=1S/C24H36O4/c1-23(19-24(2)21(27-28-23)18-22(25)26-24)17-13-8-6-4-3-5-7-10-14-20-15-11-9-12-16-20/h9,11-12,15-16,21H,3-8,10,13-14,17-19H2,1-2H3/t21-,23-,24-/m1/s1 |
Clé InChI |
LBCVLXZWFGNXOB-GMKZXUHWSA-N |
SMILES isomérique |
C[C@]1(C[C@@]2([C@@H](CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
SMILES |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
SMILES canonique |
CC1(CC2(C(CC(=O)O2)OO1)C)CCCCCCCCCCC3=CC=CC=C3 |
Synonymes |
plakortolide E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)
![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)

